molecular formula C11H12FN B13332521 6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]

6'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]

Katalognummer: B13332521
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: YBBSTBAITHOBOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety The presence of a fluorine atom at the 6’ position adds to its distinct chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] typically involves a multi-step process. One common method is the visible light-mediated dearomative hydrogen atom abstraction/cyclization cascade of indoles. This process involves the use of thioxanthen-9-one as a sensitizer and irradiation at 420 nm . The reaction proceeds through a diradical intermediate, leading to the formation of the spirocyclic structure with high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and photochemical reactors could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] involves its interaction with specific molecular targets. The fluorine atom at the 6’ position can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The spirocyclic structure may also contribute to its stability and reactivity, allowing it to participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Fluoro-2’,3’-dihydrospiro[azetidine-3,1’-indene] stands out due to its specific spirocyclic structure and the presence of a fluorine atom. These features contribute to its unique chemical and physical properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H12FN

Molekulargewicht

177.22 g/mol

IUPAC-Name

5-fluorospiro[1,2-dihydroindene-3,3'-azetidine]

InChI

InChI=1S/C11H12FN/c12-9-2-1-8-3-4-11(6-13-7-11)10(8)5-9/h1-2,5,13H,3-4,6-7H2

InChI-Schlüssel

YBBSTBAITHOBOO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC2)C3=C1C=CC(=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.